N-[2-(1H-indol-3-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a complex organic compound that features both indole and triazolopyrimidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin .
Biochemical Pathways
It is known that indole derivatives can affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
A similar compound was found to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[2-(1H-indol-3-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine are largely determined by its interactions with various biomolecules. The compound’s indole nucleus is known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the reaction of tryptamine with a suitable triazolopyrimidine precursor. The reaction conditions often include the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The triazolopyrimidine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Dihydro-triazolopyrimidine derivatives.
Substitution: N-alkyl or N-acyl derivatives of the indole moiety.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar in structure but contains a different substituent on the indole moiety.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a different aromatic substituent.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its combination of indole and triazolopyrimidine rings, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7/c1-22-15-13(20-21-22)14(18-9-19-15)16-7-6-10-8-17-12-5-3-2-4-11(10)12/h2-5,8-9,17H,6-7H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBNNUQZJSWCHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.